molecular formula C16H20N4OS B5667580 N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

Cat. No. B5667580
M. Wt: 316.4 g/mol
InChI Key: NDLHBUXTJVXMMW-UHFFFAOYSA-N
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Description

This compound is a derivative of thieno[2,3-d]pyrimidin, a heterocyclic scaffold known for various biological activities. The specific structure involves substitutions at different positions, which may influence its chemical and physical characteristics significantly.

Synthesis Analysis

Synthesis typically involves cyclization reactions, starting from substituted pyrimidine derivatives. The process may include steps like nucleophilic displacement, condensation, and rearrangement reactions to introduce different substituents into the pyrimidine core. For example, derivatives of thieno[2,3-d]pyrimidin have been synthesized through multi-step sequences involving initial cyclization of chloroacetylamino derivatives under acidic conditions, followed by displacement reactions with various amines (Gadad et al., 1996).

Molecular Structure Analysis

The molecular structure can be elucidated using techniques like X-ray crystallography, NMR, and computational methods. For compounds in this category, crystal structures often reveal specific bonding patterns, molecular conformations, and interactions such as hydrogen bonding and π-stacking, which stabilize the molecular structure in the solid state (Repich et al., 2017).

Chemical Reactions and Properties

These compounds can participate in various chemical reactions, reflecting their chemical properties. They may act as ligands in complexation reactions or undergo substitution reactions based on the functional groups present. The reactivity can be influenced by the electronic structure, as indicated by DFT studies, which can predict reactivity patterns, electron density distribution, and molecular orbitals (Murugavel et al., 2014).

Physical Properties Analysis

The physical properties such as melting point, solubility, and crystal form can be influenced by the molecular structure and substituents. These properties are crucial for determining the compound's suitability for different applications, including its stability, form, and behavior in different environments.

Chemical Properties Analysis

Chemical properties include acidity, basicity, reactivity towards different reagents, and stability under various conditions. These can be assessed through experimental studies and theoretical calculations, helping to understand the compound's behavior in chemical reactions and biological systems.

References:

properties

IUPAC Name

N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS/c1-9-12(4)22-16-14(9)15(18-8-19-16)17-7-5-6-13-10(2)20-21-11(13)3/h8H,5-7H2,1-4H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLHBUXTJVXMMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NCCCC3=C(ON=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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